Hexestrol

Overview

Description

- Historically, it was used for estrogen replacement therapy and in the treatment of hormone-dependent cancers and gynecological disorders. it is mostly no longer marketed .

- This compound can be administered orally, sublingually (under the tongue), or via intramuscular injection. It has also been formulated as esters like this compound diacetate (Sintestrol) and this compound dipropionate (Hexanoestrol) .

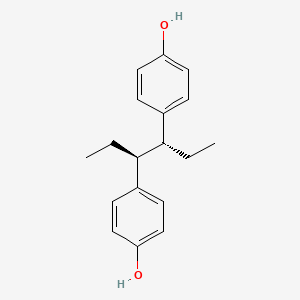

Hexestrol: (chemical formula: CHO) is also known by other names such as Synestrol, Synoestrol, Estrifar, and Estronal.

Mechanism of Action

Hexestrol, also known as Hexoestrol or this compound, is a synthetic estrogen that has been used as a hormonal antineoplastic agent . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the Estrogen receptor alpha (ERα) and the Aldo-keto reductase family 1 member C1 . These targets play a crucial role in mediating the estrogenic effects of this compound. The affinity of this compound for the ERs is said to be similar to or slightly higher than that of estradiol .

Mode of Action

This compound works by binding to its targets, thereby initiating a series of biochemical reactions. It has approximately 302% and 234% of the affinity of estradiol for the estrogen receptors (ERs) ERα and ERβ, respectively . This high affinity allows this compound to effectively bind to these receptors and exert its estrogenic effects.

Biochemical Pathways

It is known that this compound, like other estrogens, can induce mammary gland development in rodents . Nonsteroidal estrogens like this compound are known to have dramatically disproportionate estrogenic effects in the liver and on liver protein synthesis .

Pharmacokinetics

It is known that this compound is concentrated in target tissues such as the uterus and vagina due to binding to estrogen receptors .

Result of Action

The result of this compound’s action is primarily the induction of estrogenic effects. This includes the development of secondary sexual characteristics in females and the modulation of the menstrual cycle. In addition, this compound has been used in the treatment of certain hormone-dependent cancers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect the action of this compound. For example, this compound may decrease the anticoagulant activities of Abciximab

Biochemical Analysis

Biochemical Properties

Hexestrol has approximately 302% and 234% of the affinity of estradiol for the estrogen receptors (ERs) ERα and ERβ, respectively . The affinity of this compound for the ERs is said to be similar to or slightly higher than that of estradiol . This compound interacts with several enzymes and proteins, including Aldo-keto reductase family 1 member C1, Estrogen receptor alpha, Nuclear receptor subfamily 1 group I member 2, and Nuclear receptor subfamily 1 group I member 3 .

Cellular Effects

This compound has a complex role in cellular processes. When bound to mitochondria, it promotes glycolysis . When located in the cytosol, it has adverse effects on the female reproductive system . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is concentrated in target tissues such as the uterus and vagina due to binding to estrogen receptors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. A study over a period of 27 months showed that this compound has a significant impact on the reproductive organs of mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound induces mammary gland development in rodents similarly to other estrogens . High doses can lead to degeneration of spermatocytes and cause infertility in male rabbits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to reactive forms, and DNA binding has been demonstrated both in vitro and in vivo . The oxidative metabolism of this compound indicates reactive intermediates .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is concentrated in target tissues such as the uterus and vagina due to binding to estrogen receptors .

Subcellular Localization

It is known that this compound is concentrated in target tissues such as the uterus and vagina due to binding to estrogen receptors .

Preparation Methods

- Hexestrol can be synthesized through various routes, but the exact industrial production methods are not widely documented.

- One common synthetic route involves the reaction of phenol with 4-bromobutyryl bromide, followed by reduction to yield this compound .

Chemical Reactions Analysis

- Hexestrol undergoes typical reactions associated with phenolic compounds, including oxidation, reduction, and substitution.

- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid catalysts.

- Major products formed from these reactions include derivatives of this compound with modified functional groups.

Scientific Research Applications

Chemistry: Hexestrol serves as a valuable synthetic estrogen for studying estrogen-related processes and reactions.

Biology: Researchers use this compound to investigate estrogen receptor (ER) signaling pathways and cellular responses.

Medicine: Although its clinical use has declined, this compound’s historical applications in hormone replacement therapy and cancer treatment remain relevant for scientific exploration.

Comparison with Similar Compounds

- Hexestrol is considered one of the most potent estrogens, alongside diethylstilbestrol.

- Similar compounds include diethylstilbestrol (structurally related) and other synthetic estrogens used in research and medicine .

Properties

CAS No. |

84-16-2 |

|---|---|

Molecular Formula |

C18H22O2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

4-[(4S)-4-(4-hydroxyphenyl)hexan-3-yl]phenol |

InChI |

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18?/m1/s1 |

InChI Key |

PBBGSZCBWVPOOL-QNSVNVJESA-N |

SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

Appearance |

Solid powder |

Color/Form |

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC WHITE CRYSTALLINE POWDER |

melting_point |

185-188 °C CRYSTALS; MP: 137-139 °C /DIACETATE/ CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/ |

Key on ui other cas no. |

84-16-2 5635-50-7 |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dihydrodiethylstilbestrol Hexestrol Hexestrol, (R*,R*)-(+-)-Isomer Hexestrol, (R*,S*)-Isomer Hexestrol, (R-(R*,R*))-Isomer Hexestrol, (S-(R*,R*))-Isome |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.